molecular formula C11H16ClOPS2 B13764734 Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester CAS No. 5114-37-4

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester

Cat. No.: B13764734
CAS No.: 5114-37-4
M. Wt: 294.8 g/mol
InChI Key: BFPLZFFHPDTDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is an organophosphorus compound characterized by a phosphonodithioate backbone with a chloromethyl group, an O-isopropyl ester, and an S-(p-tolyl) substituent.

Properties

CAS No.

5114-37-4

Molecular Formula

C11H16ClOPS2

Molecular Weight

294.8 g/mol

IUPAC Name

chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

BFPLZFFHPDTDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Chloromethylphosphonodithioic Acid O-isopropyl S-(p-tolyl) Ester

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organophosphorus chemistry. The key steps include:

  • Preparation of intermediate chloromethylphosphonodithioic acid derivatives.
  • Introduction of the O-isopropyl ester group.
  • Attachment of the S-(p-tolyl) sulfanyl moiety.

The final compound features a sulfanylidene-lambda^5-phosphane core, which is formed under controlled reaction conditions to ensure the correct substitution pattern and stability of the product.

Detailed Synthetic Routes and Reaction Conditions

Preparation of Chloromethylphosphonodithioic Acid Intermediates
  • The chloromethylphosphonodithioic acid intermediates are typically synthesized by reacting chloromethyl reagents with phosphorus sulfide sources under anhydrous conditions.
  • Thionyl chloride (SOCl2) is often used to convert alcohol or alkylene oxide precursors into chlorosulfinate intermediates, which are then further reacted to form the phosphonodithioic acid core.
  • Reaction temperatures are maintained between 0°C and 50°C to optimize yield and minimize side reactions.
Introduction of the O-isopropyl Ester Group
  • The O-isopropyl ester functionality is introduced by esterification of the phosphonodithioic acid intermediate with isopropanol or its derivatives.
  • Esterification is typically catalyzed by acid or base catalysts, with reaction conditions carefully controlled to avoid hydrolysis or overreaction.
  • Selective esterification methods, such as those using orthoesters or other alkoxy donors, have been reported to improve monoester formation efficiency.
Attachment of the S-(p-tolyl) Group
  • The S-(p-tolyl) sulfanyl group is introduced via nucleophilic substitution reactions.
  • p-Tolyl thiol or its derivatives react with the chloromethylphosphonodithioic acid intermediate, displacing chloride and forming the desired S-aryl phosphonodithioate ester.
  • The reaction is often carried out in the presence of a proton acceptor base such as pyridine or trimethylamine to sequester hydrogen chloride and drive the reaction forward.

Industrial and Laboratory Scale Production

  • Laboratory synthesis typically uses batch reactors with careful control of stoichiometry and reaction times.
  • Industrial production methods optimize these reactions by employing continuous flow reactors and automated synthesis systems to improve scalability, yield, and purity.
  • Purification steps include fractional distillation under reduced pressure and filtration through diatomaceous earth to remove impurities.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
1. Chlorosulfinate formation Alcohol or alkylene oxide + thionyl chloride (0-50°C) Formation of chlorosulfinate intermediate Controlled temp to avoid decomposition
2. Esterification Phosphonodithioic acid + isopropanol + catalyst Formation of O-isopropyl ester group Selective esterification methods preferred
3. S-(p-tolyl) substitution Chloromethylphosphonodithioic acid + p-tolyl thiol + base (e.g., pyridine) Introduction of S-(p-tolyl) sulfanyl group Base scavenges HCl, improves yield
4. Purification Fractional distillation, filtration Removal of impurities and isolation of product Reduced pressure distillation recommended

Chemical Reactions Analysis

Types of Reactions

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester (Target) ~C11H14ClOPS2 ~295–300 S-(4-methylphenyl), O-isopropyl, chloromethyl Likely moderate volatility; electron-donating methyl group may reduce reactivity .
Phosphonodithioic acid, (chloromethyl)-, S-(p-fluorophenyl) O-isopropyl ester C10H13ClFOPS2 298.76 S-(4-fluorophenyl) Higher electrophilicity due to electron-withdrawing fluorine; increased reactivity .
O-Isopropyl O-(2-chloro-4-nitrophenyl) ethylphosphonothioate C11H15ClNO4PS 323.73 Nitro and chloro substituents on aryl Strong electron-withdrawing groups enhance stability and pesticidal activity .
Phosphorodithioic acid, S,S-diethyl O-methyl ester C5H13O2PS2 200.26 S,S-diethyl, O-methyl Lower molecular weight; higher volatility; simpler structure for industrial use .
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-propyl ester C15H15N2O7PS 398.33 O-propyl, bis(4-nitrophenyl) High polarity due to nitro groups; potential use in reactive intermediates .

Key Research Findings

Substituent Effects on Reactivity: The S-(p-fluorophenyl) analog () exhibits higher electrophilicity at the phosphorus center compared to the target compound’s S-(p-tolyl) group due to fluorine’s electron-withdrawing nature. This increases its reactivity in nucleophilic substitution reactions, relevant in pesticide design .

Similar compounds in (e.g., O,O-diethyl derivatives) are associated with acetylcholinesterase inhibition, a mechanism likely shared by the target compound .

Applications and Stability :

  • Nitro-substituted analogs (e.g., CAS 328-04-1 in ) demonstrate enhanced stability and pesticidal efficacy due to electron-withdrawing groups. The target compound’s methyl group may trade reactivity for improved lipid solubility, favoring systemic distribution in biological systems .
  • Lower molecular weight analogs (e.g., S,S-diethyl O-methyl ester in ) prioritize volatility for fumigant applications, whereas bulkier substituents in the target compound may suit liquid formulations .

Biological Activity

Chemical Structure and Properties

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is a phosphonodithioate derivative that exhibits unique chemical properties due to the presence of both phosphonic and dithioic functional groups. Its structure can be represented as follows:

  • Chemical Formula : C12H15ClO2PS2
  • Molecular Weight : 304.83 g/mol

The compound features a chloromethyl group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the isopropyl and p-tolyl groups contributes to its lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphonodithioate moiety can act as a phosphorothioate, which may inhibit various enzymes or interfere with cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of phosphonodithioate compounds. This compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects have also been evaluated using various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)105
HeLa (Cervical Cancer)153
Normal Fibroblasts>50-

The selectivity index indicates that this compound may selectively target cancer cells over normal cells, making it a candidate for further investigation in cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Targeting

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.